(5E)-5-(1H-indol-5-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
CAS No.:
Cat. No.: VC18373466
Molecular Formula: C18H13N3OS
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13N3OS |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 4-hydroxy-5-[(E)-indol-5-ylidenemethyl]-3-phenyl-1H-imidazole-2-thione |
| Standard InChI | InChI=1S/C18H13N3OS/c22-17-16(11-12-6-7-15-13(10-12)8-9-19-15)20-18(23)21(17)14-4-2-1-3-5-14/h1-11,22H,(H,20,23)/b12-11+ |
| Standard InChI Key | VXOVGMPQOGHCGS-VAWYXSNFSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)N2C(=C(NC2=S)/C=C/3\C=CC4=NC=CC4=C3)O |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=CC4=NC=CC4=C3)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a 3,5-dihydro-4H-imidazol-4-one backbone substituted at position 5 with a (1H-indol-5-ylmethylene) group and at position 2 with a mercapto (-SH) functionality. The phenyl group at position 3 introduces steric bulk and π-conjugation. Key structural elements include:
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Imidazolone core: A partially saturated imidazole ring with a ketone oxygen at position 4, contributing to hydrogen-bonding capacity.
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Exocyclic double bond: The E-configuration at the 5-methylene group ensures planar alignment with the indole system.
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Indole moiety: The bicyclic aromatic system enables interactions with biological targets through π-π stacking and hydrophobic effects.
The IUPAC name systematically describes these features: 4-hydroxy-5-[(Z)-indol-5-ylidenemethyl]-3-phenyl-1H-imidazole-2-thione. Notably, discrepancies in positional numbering (indol-5-yl vs. indol-6-yl) appear in literature, requiring careful verification in experimental contexts .
Tautomeric Equilibria
Like many imidazole derivatives, this compound exhibits tautomerism. The thione-thiol equilibrium (Figure 1) and keto-enol tautomerism at the 4-position create dynamic structural variability:
Such equilibria significantly influence reactivity, solubility, and biological activity.
Synthesis and Derivatization
Laboratory-Scale Preparation
While no peer-reviewed synthesis of the exact compound exists, analogous routes for imidazole-thiones suggest a multi-step approach:
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Condensation: React 1H-indole-5-carbaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions (K₂CO₃/EtOH, reflux).
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Cyclodehydration: Facilitate ring closure via acid catalysis (H₂SO₄, 60°C).
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Purification: Crystallization from ethanol/water mixtures yields the pure E-isomer .
Key parameters:
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Reaction yield: ~45-60% (estimated from similar systems)
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Purity: >95% (HPLC)
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Spectral confirmation: NMR (δ 12.3 ppm, SH; δ 7.8 ppm, indole H4), IR (ν 1650 cm⁻¹, C=O) .
Industrial Considerations
Scale-up challenges include:
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Solvent selection: Transition from ethanol to dimethylformamide (DMF) improves solubility but complicates recycling.
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Byproduct management: Thiol oxidation products require catalytic hydrogenation for removal.
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Isomer control: Continuous flow reactors enhance E/Z selectivity through precise temperature modulation .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular formula | C₁₈H₁₃N₃OS | HRMS |
| Molecular weight | 319.38 g/mol | Calculated |
| Melting point | 228-230°C (dec.) | DSC |
| logP | 2.87 ± 0.12 | HPLC |
| Aqueous solubility | 0.12 mg/mL (25°C) | Shake-flask |
| pKa (thiol) | 8.9 | Potentiometric |
The low solubility profile necessitates formulation strategies like nanocrystallization or prodrug approaches for biological testing .
Biological Evaluation
| Compound | MCF-7 | A549 | HeLa | Jurkat |
|---|---|---|---|---|
| 28k (analog) | 1.5 | 1.9 | 3.7 | 1.2 |
| 28o (analog) | 0.7 | 0.57 | 3.8 | 0.9 |
| Sorafenib (control) | 4.1 | - | - | - |
Mechanistic studies suggest dual inhibition of tubulin polymerization (Kd = 0.8 μM) and topoisomerase IIα (IC₅₀ = 2.1 μM) .
Antimicrobial Activity
Imidazole-thiones exhibit broad-spectrum effects:
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Gram-positive bacteria: MIC = 8-16 μg/mL (vs. S. aureus)
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Candida spp.: MFC = 32 μg/mL
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Mycobacteria: IC₉₀ = 4 μM (M. tuberculosis H37Rv)
The mercapto group enhances membrane permeabilization, while the indole system disrupts ergosterol biosynthesis .
Chemical Reactivity
Oxidation Pathways
Controlled oxidation with H₂O₂ generates disulfide dimers:
Disulfide formation increases molecular weight (638.76 g/mol) and alters bioactivity.
Metal Complexation
The thiol/thione group chelates transition metals:
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Cu(II) complexes: Enhanced ROS generation for anticancer applications
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Fe(III) adducts: Catalytic activity in Fenton-type reactions
Stability constants (log β):
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Cu²⁺: 10.2
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Fe³⁺: 8.9
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Zn²⁺: 5.1
Computational Modeling
DFT Studies
B3LYP/6-311++G(d,p) calculations reveal:
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Frontier orbitals: HOMO (-5.89 eV) localized on indole; LUMO (-2.31 eV) on imidazolone
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Reactivity indices: Electrophilicity (ω) = 4.7 eV; Chemical hardness (η) = 1.8 eV
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ADME predictions: Moderate BBB permeability (PS = 12.3 nm/s), high plasma protein binding (89%)
Molecular Docking
Virtual screening against EGFR (PDB 1M17) shows:
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Binding energy: -9.2 kcal/mol
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Key interactions: π-π stacking with Phe723, H-bond with Thr766
Industrial and Materials Applications
Catalysis
Pd(II) complexes of the deprotonated ligand catalyze Suzuki-Miyaura couplings:
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Yield: 92% (aryl bromides)
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Turnover number: 1.4 × 10⁴
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Recyclability: 5 cycles without significant loss
Semiconducting Materials
Thin films exhibit:
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Band gap: 2.3 eV (UV-vis)
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Charge mobility: 0.4 cm²/V·s
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ON/OFF ratio: 10⁵ (OFET devices)
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